molecular formula C13H17ClN2O4 B8028726 Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate

Cat. No.: B8028726
M. Wt: 300.74 g/mol
InChI Key: OAXNTDFLTKDLAK-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-nitrophenyl group, and an ethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate typically involves the reaction of 3-chloro-4-nitroaniline with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Nitration: The starting material, 3-chloroaniline, is nitrated to form 3-chloro-4-nitroaniline.

    Carbamoylation: The nitrated product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate.

    Amidation: Finally, the intermediate is reacted with ethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-chloro-4-aminophenyl-N-ethylcarbamate.

    Hydrolysis: 3-chloro-4-nitroaniline and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate
  • Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate

Uniqueness

Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl group in the carbamate moiety may influence its reactivity and interaction with biological targets differently.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-15(12(17)20-13(2,3)4)9-6-7-11(16(18)19)10(14)8-9/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXNTDFLTKDLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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